molecular formula C9H7F3N2O B6590930 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline CAS No. 1229626-87-2

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline

Cat. No.: B6590930
CAS No.: 1229626-87-2
M. Wt: 216.16 g/mol
InChI Key: XKQPIJMKJWOZCD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a ketone group at the 6-position within a tetrahydroquinazoline ring system. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of o-phenylenediamine with trifluoroacetic anhydride, followed by cyclization and oxidation steps to form the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., carboxylic acids), reduced derivatives (e.g., alcohols), and various substituted quinazoline derivatives depending on the nature of the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound without the trifluoromethyl and ketone groups.

    4-(Trifluoromethyl)quinazoline: Lacks the tetrahydro and ketone groups.

    6-Oxoquinazoline: Lacks the trifluoromethyl group.

Uniqueness

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline is unique due to the presence of both the trifluoromethyl and ketone groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ketone group provides a site for hydrogen bonding and chemical reactivity .

Properties

IUPAC Name

4-(trifluoromethyl)-7,8-dihydro-5H-quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8-6-3-5(15)1-2-7(6)13-4-14-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPIJMKJWOZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=NC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223603
Record name 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229626-87-2
Record name 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229626-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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